Cas no 5465-56-5 (2-Methyl-4-nitronaphthalen-1-amine)

2-Methyl-4-nitronaphthalen-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4-nitronaphthalen-1-amine
- 1-Naphthalenamine, 2-methyl-4-nitro-
- 2-methyl-4-nitro-1-Naphthalenamine
- 2-methyl-4-nitro-naphthalen-1-amine
- 2-Methyl-4-nitro-naphthyl-(1)-amin
- 2-Methyl-4-nitro-naphthylamin-(1)
- 4-Nitro-1-amino-2-methyl-naphthalin
- 4-nitro-2-methyl-[1]naphthylamine
- AC1L5MZ5
- AC1Q20I5
- AR-1E3665
- CTK1H3831
- NSC29025
- DTXSID20282982
- 5465-56-5
- DA-25878
- NSC-29025
- SB78066
-
- インチ: InChI=1S/C11H10N2O2/c1-7-6-10(13(14)15)8-4-2-3-5-9(8)11(7)12/h2-6H,12H2,1H3
- InChIKey: GMLQIHVBNPJKHR-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])N
計算された属性
- せいみつぶんしりょう: 202.0743
- どういたいしつりょう: 202.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.313
- ふってん: 429.3°C at 760 mmHg
- フラッシュポイント: 213.5°C
- 屈折率: 1.703
- PSA: 69.16
- LogP: 3.74300
2-Methyl-4-nitronaphthalen-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM140277-1g |
2-methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A219005881-1g |
2-Methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 95% | 1g |
538.56 USD | 2021-06-15 | |
Chemenu | CM140277-1g |
2-methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 95% | 1g |
$632 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737873-1g |
2-Methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 98% | 1g |
¥5712.00 | 2024-05-09 | |
Crysdot LLC | CD12062466-1g |
2-Methyl-4-nitronaphthalen-1-amine |
5465-56-5 | 95+% | 1g |
$668 | 2024-07-24 |
2-Methyl-4-nitronaphthalen-1-amine 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2-Methyl-4-nitronaphthalen-1-amineに関する追加情報
Research Briefing on 2-Methyl-4-nitronaphthalen-1-amine (CAS: 5465-56-5): Recent Advances and Applications
2-Methyl-4-nitronaphthalen-1-amine (CAS: 5465-56-5) is a nitronaphthalene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutic agents. This briefing provides an overview of the latest research findings, focusing on its synthesis, biological activity, and potential industrial applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 2-Methyl-4-nitronaphthalen-1-amine, emphasizing its utility as a precursor for heterocyclic compounds with antimicrobial properties. The study highlighted a novel catalytic method that improves yield and reduces environmental impact, aligning with green chemistry principles. The optimized synthesis route achieved a yield of 85%, significantly higher than traditional methods, and demonstrated scalability for industrial production.
Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the compound's potential as a scaffold for designing kinase inhibitors. The research team modified the nitro and amine functional groups to enhance binding affinity to specific kinase targets, resulting in derivatives with promising activity against cancer cell lines. Preliminary in vitro assays showed IC50 values in the low micromolar range, suggesting its potential for further development as an anticancer agent.
Beyond pharmaceuticals, 2-Methyl-4-nitronaphthalen-1-amine has also been investigated for its applications in materials science. A 2024 report in Advanced Materials detailed its use as a building block for organic semiconductors. The compound's electron-withdrawing nitro group and planar naphthalene core contribute to favorable charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Despite these advancements, challenges remain in the large-scale production and purification of 2-Methyl-4-nitronaphthalen-1-amine. Recent efforts have focused on addressing these issues through innovative purification techniques, such as continuous-flow chromatography, which minimizes solvent waste and improves efficiency. Additionally, computational modeling studies have provided insights into the compound's reactivity, aiding in the design of more efficient synthetic routes.
In conclusion, 2-Methyl-4-nitronaphthalen-1-amine (CAS: 5465-56-5) continues to be a versatile compound with broad applications in drug discovery and materials science. Ongoing research aims to further elucidate its mechanisms of action and optimize its synthesis for commercial use. The compound's potential as a therapeutic agent and functional material underscores its importance in the chemical biology and pharmaceutical industries.
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